(S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide (S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13409130
InChI: InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-4-5-10(14)6-11(9)15/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1
SMILES: CC(C)C(C(=O)N(C)CC1=C(C=C(C=C1)Cl)Cl)N
Molecular Formula: C13H18Cl2N2O
Molecular Weight: 289.20 g/mol

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13409130

Molecular Formula: C13H18Cl2N2O

Molecular Weight: 289.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide -

Specification

Molecular Formula C13H18Cl2N2O
Molecular Weight 289.20 g/mol
IUPAC Name (2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-4-5-10(14)6-11(9)15/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1
Standard InChI Key FMDQGLHBADGFLM-LBPRGKRZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)CC1=C(C=C(C=C1)Cl)Cl)N
SMILES CC(C)C(C(=O)N(C)CC1=C(C=C(C=C1)Cl)Cl)N
Canonical SMILES CC(C)C(C(=O)N(C)CC1=C(C=C(C=C1)Cl)Cl)N

Introduction

Chemical Identity and Structural Characteristics

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide is a chiral amide derivative characterized by a stereospecific configuration at the second carbon atom. Its molecular formula is C₁₃H₁₈Cl₂N₂O, with a molar mass of 289.20 g/mol . The IUPAC name, (2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-N,3-dimethylbutanamide, reflects its substitution pattern: a 2,4-dichlorobenzyl group attached to the amide nitrogen, a methyl group at the third carbon, and a primary amine at the second carbon.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1308634-49-2
Molecular FormulaC₁₃H₁₈Cl₂N₂O
Molar Mass289.20 g/mol
IUPAC Name(2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-N,3-dimethylbutanamide
SMILESCC(C)C@@HN
InChI KeyFMDQGLHBADGFLM-LBPRGKRZSA-N

The stereochemistry of the compound is critical for its biological activity, as the (S)-enantiomer exhibits higher receptor binding affinity compared to its (R)-counterpart. The dichlorobenzyl moiety enhances lipophilicity, potentially improving blood-brain barrier permeability .

Synthesis and Manufacturing Approaches

Table 2: Comparison of Synthesis Methods

MethodYield (%)ConditionsEnvironmental Impact
Chemical Hydrolysis85–90Strong acids/basesHigh
Microbial Catalysis>90pH 6–10, 20–40°CLow

Biocatalytic routes offer scalability and sustainability, though substrate specificity remains a challenge for complex analogues .

Pharmacological Properties and Mechanisms

Neurotransmitter Modulation

The compound demonstrates affinity for serotonin (5-HT) and dopamine receptors, with IC₅₀ values in the nanomolar range. Molecular docking studies suggest the dichlorobenzyl group interacts with hydrophobic pockets in receptor binding sites, stabilizing ligand-receptor complexes . In rodent models, it attenuates anxiety-like behaviors by enhancing GABAergic transmission, though human trials are pending.

Enzyme Inhibition

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3,N-dimethyl-butyramide inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism . By reducing intracellular cortisol levels, it improves insulin sensitivity in adipose tissue and liver, as evidenced by 40% lower glucose levels in diabetic rat models .

Table 3: Pharmacological Activity Profile

TargetEffectPotency (IC₅₀)
5-HT₁A ReceptorPartial agonist12 nM
Dopamine D₂ ReceptorAntagonist45 nM
11β-HSD1Competitive inhibitor8.3 µM

Comparative Analysis with Structural Analogues

Dichlorobenzyl Substitutions

Replacing the 2,4-dichlorobenzyl group with 2,3-dichloro or monochloro variants reduces 11β-HSD1 inhibition efficacy by 60–80%, underscoring the importance of halogen positioning . The 2,4-configuration optimizes steric and electronic interactions with the enzyme’s active site .

Stereochemical Influence

The (R)-enantiomer exhibits 10-fold lower affinity for 5-HT₁A receptors compared to the (S)-form, highlighting enantioselective bioactivity. Racemic mixtures show intermediate effects, necessitating chiral resolution in drug development.

Research Gaps and Future Directions

Despite promising in vitro data, in vivo pharmacokinetic studies are lacking. Key unknowns include oral bioavailability, half-life, and metabolite toxicity. Structural optimization could enhance 11β-HSD1 selectivity over off-target receptors. Collaborative efforts between synthetic biologists and pharmacologists are essential to advance this compound into clinical trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator